3,4,5-Trimethoxybenzoyl chloride
Overview
Description
3,4,5-Trimethoxybenzoyl Chloride is an organic chemical compound with the molecular formula C10H11ClO4 . It is used as a reagent in the synthesis of 2-methyl-8-(3,4,5-trimethoxybenzamido)-1,2,3,4-tetrahydroisoquinoline and its analogs, which display significant antihypertensive activity .
Molecular Structure Analysis
The molecular weight of this compound is 230.64 . The linear formula of this compound is (CH3O)3C6H2COCl .Physical and Chemical Properties Analysis
This compound has a melting point of 81-84 °C and a boiling point of 185 °C/18 mmHg . It is soluble in toluene and has a density of 1.214 g/cm3 .Scientific Research Applications
Polymer Synthesis
3,4,5-Trimethoxybenzoyl chloride has been utilized in the synthesis of ionic conjugated polymers. A study demonstrated its use in catalyst-free polymerization of 2-ethynylpyridine, resulting in a polymer with conjugated backbone structure and N-(3,4,5-trimethoxybenzoyl)pyridinium chlorides. This polymer displayed notable photoluminescence and stable electrochemical properties (Gal et al., 2017).
Organometallic Chemistry
In the field of organometallic chemistry, this compound has been used in the mercuriation of 3,4,5-trimethoxybenzoic acid. This process led to the formation of various derivatives, with one study detailing the synthesis and characterization of these compounds, which included crystalline structures demonstrating linear geometry at the mercury atom (Vicente et al., 1992).
Solvolysis Studies
Research on this compound also includes its role in solvolysis studies. One study correlated the rates of solvolysis of this compound, providing insights into the effects of methoxy groups on solvolysis rates and mechanisms (Park & Kevill, 2011).
Synthesis of Benzotriazole Derivatives
In another application, this compound was used for synthesizing 1-(3,4,5-trimethoxy-benzoyl)-benzotriazole. This process involved optimizing the synthesis conditions to achieve a high yield of the product (Ping et al., 2010).
Aldehyde Synthesis
The compound is also instrumental in the Rosenmund reduction, a process used for converting acid chlorides to aldehydes. This technique was applied to this compound for producing 3,4,5-trimethoxybenzaldehyde (Rachlin et al., 2003).
Crystallography
In crystallography, this compound has been used to synthesize 3,4,5-trimethoxy-N-p-tolylbenzamide. This compound's structure was analyzed, revealing notable C–H···π interactions and forming a three-dimensional network, offering insights into molecular packing and interactions (Saeed & Simpson, 2012).
Polymerization of Hydroxybenzoates
It has been a key ingredient in the synthesis of poly(3-hydroxybenzoate) and its derivatives. This includes the condensation of 3-(trimethylsiloxy)benzoyl chloride to yield polymers with significant molecular weights and solubility in various solvents (Kricheldorf et al., 1982).
Hyperbranched Polyesters
This compound has played a role in synthesizing hyperbranched polyesters. One study explored in situ end-group modification of these polyesters, providing insights into their solubilities and glass-transition temperatures (Kricheldorf et al., 1999).
Safety and Hazards
Mechanism of Action
Target of Action
3,4,5-Trimethoxybenzoyl chloride is a chemical compound used in various organic synthesis processes . It is primarily used as a reagent in the synthesis of 2-methyl-8-(3,4,5-trimethoxybenzamido)-1,2,3,4-tetrahydroisoquinoline and its analogs . These analogs have been evaluated for antihypertensive activity .
Mode of Action
The mode of action of this compound involves its interaction with its targets during the synthesis process. It is believed to undergo a nucleophilic acyl substitution process . The first step in the reaction is the activation of the carbonyl group in the this compound. This is achieved by the nucleophilic attack of the lone pair of electrons on the nitrogen atom in morpholine on the carbonyl carbon atom .
Biochemical Pathways
This compound plays a vital role in various organic synthesis processes, facilitating the creation of amides, esters, and aromatic compounds . It is also involved in catalytic reactions such as the Wittig, Stille, and Heck reactions .
Pharmacokinetics
It is known that the compound readily dissolves in organic solvents like ethanol and acetone .
Result of Action
The result of the action of this compound is the synthesis of various compounds, including 2-methyl-8-(3,4,5-trimethoxybenzamido)-1,2,3,4-tetrahydroisoquinoline and its analogs . These compounds have been evaluated for antihypertensive activity .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it should be used only outdoors or in a well-ventilated area . Additionally, it should be stored at a temperature of 2-8°C .
Biochemical Analysis
Biochemical Properties
It has been used as a reagent in the synthesis of 2-methyl-8-(3,4,5-trimethoxybenzamido)-1,2,3,4-tetrahydroisoquinoline and its analogs, which have shown significant antihypertensive activity .
Cellular Effects
Related compounds such as 3,4,5-Trimethoxybenzoate of catechin (TMBC), a semisynthetic catechin, have shown strong antiproliferative activity against malignant melanoma cells .
Molecular Mechanism
It is known to participate in chemical reactions involving the formation of esters .
Properties
IUPAC Name |
3,4,5-trimethoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHYMJLFRZAFBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063507 | |
Record name | Benzoyl chloride, 3,4,5-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4521-61-3 | |
Record name | 3,4,5-Trimethoxybenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4521-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl chloride, 3,4,5-trimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004521613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4521-61-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91023 | |
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Record name | Benzoyl chloride, 3,4,5-trimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoyl chloride, 3,4,5-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-trimethoxybenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.594 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,4,5-Trimethoxybenzoyl chloride?
A1: The molecular formula of this compound is C10H11ClO4, and its molecular weight is 230.65 g/mol.
Q2: What spectroscopic data is available for this compound?
A: Researchers have utilized various spectroscopic techniques to characterize this compound, including FT-IR, GC-MS, 1H NMR, and 13C NMR. [, ] These techniques provide insights into the compound's functional groups, molecular structure, and purity.
Q3: How is this compound synthesized?
A: A common synthesis route for this compound involves the chlorination of 3,4,5-trimethoxybenzoic acid using phosphorus trichloride (PCl3) as the chlorinating agent. [] This reaction typically employs toluene as the solvent and proceeds at elevated temperatures.
Q4: What are some typical reactions involving this compound?
A: this compound is a versatile reagent frequently employed in acylation reactions. It reacts readily with amines to form amides, alcohols to produce esters, and benzotriazole to yield 1-(3,4,5-Trimethoxy-benzoyl)-benzotriazole. [, , ]
Q5: What are some applications of this compound in organic synthesis?
A: this compound serves as a crucial building block in the synthesis of various compounds, including pharmaceuticals, natural products, and polymers. It has been utilized in synthesizing potent anticancer agents like 1-Aroylindoles and 1-Aroylindolines, utilizing combretastatin A-4 as a template. []
Q6: Can you elaborate on the use of this compound in polymer synthesis?
A: Researchers have employed this compound in the catalyst-free polymerization of 2-ethynylpyridine, leading to the formation of a novel ionic polyacetylene. [, ] This polymerization technique offers advantages such as simplified procedures and potentially reduced environmental impact.
Q7: How does the structure of this compound influence its reactivity?
A: The presence of three methoxy groups (-OCH3) on the benzene ring significantly impacts the reactivity of this compound. These electron-donating groups increase the electron density of the aromatic ring, influencing its reactivity towards electrophilic aromatic substitution reactions. [, ]
Q8: What analytical methods are used to characterize and quantify this compound?
A: Common analytical techniques employed include Gas Chromatography-Mass Spectrometry (GC-MS), which helps identify and quantify the compound based on its mass-to-charge ratio. [] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H and 13C, provides valuable structural information. []
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